

An In-Depth Technical Guide to 2-Amino-3-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Amino-3-nitrobenzaldehyde

Cat. No.: B1282706

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 97271-97-1

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Amino-3-nitrobenzaldehyde**, a key organic compound. Due to the limited availability of detailed experimental protocols and specific application data in peer-reviewed literature, this document focuses on the established properties of the compound and outlines general synthetic strategies and potential areas of application based on related chemical structures.

Core Properties and Safety Data

2-Amino-3-nitrobenzaldehyde is a solid organic compound with the molecular formula $C_7H_6N_2O_3$.^[1] Its chemical structure features a benzene ring substituted with an amino group, a nitro group, and a formyl (aldehyde) group at positions 2, 3, and 1, respectively.

Quantitative Data Summary

Property	Value	Source
CAS Number	97271-97-1	[1][2]
Molecular Formula	C ₇ H ₆ N ₂ O ₃	[1][2]
Molecular Weight	166.13 g/mol	[1][2]
Physical Form	Solid	
Melting Point	137-138 °C	
Boiling Point (Predicted)	335.8 °C	[3]
Purity	≥98% (typical)	[1]

Safety and Handling Information

2-Amino-3-nitrobenzaldehyde is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Hazard Class	Statement
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Proper storage conditions include keeping the compound in a dark place under an inert atmosphere at 2-8°C.

Experimental Protocols and Synthesis

Detailed, peer-reviewed experimental protocols for the direct synthesis of **2-Amino-3-nitrobenzaldehyde** are not readily available. However, its synthesis can be conceptually approached through established organic chemistry reactions. One plausible synthetic route involves the selective reduction of a dinitro precursor.

Conceptual Synthetic Pathway: Selective Reduction

A potential synthetic route to **2-Amino-3-nitrobenzaldehyde** is the selective reduction of 2,3-dinitrobenzaldehyde. This transformation requires a reducing agent that can selectively reduce one nitro group in the presence of another and an aldehyde functional group.

Caption: Conceptual synthetic pathway for **2-Amino-3-nitrobenzaldehyde**.

Methodology Considerations:

- **Choice of Reducing Agent:** The key challenge in this synthesis is achieving selectivity. Reagents like sodium hydrogen sulfide (NaHS) or ammonium sulfide ((NH₄)₂S) are known for the selective reduction of one nitro group in dinitro aromatic compounds.
- **Catalytic Hydrogenation:** Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) could also be employed. The selectivity would need to be carefully controlled by managing the reaction conditions, such as hydrogen pressure, temperature, and reaction time, to avoid over-reduction of the second nitro group or the aldehyde.
- **Reaction Monitoring:** The progress of the reaction should be monitored closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the yield of the desired product and minimize the formation of byproducts.
- **Purification:** The final product would likely require purification, for which techniques such as column chromatography or recrystallization would be suitable.

Potential Applications in Drug Development

While specific biological activities of **2-Amino-3-nitrobenzaldehyde** are not extensively documented, its structural motifs are present in various biologically active molecules. The

amino and nitro-substituted benzaldehyde core can serve as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds.

Role as a Synthetic Intermediate

The aldehyde group is readily available for condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other derivatives. The amino group can be acylated, alkylated, or used in cyclization reactions to build more complex molecular architectures. The nitro group can be further reduced to an amine, providing another point for chemical modification.

Derivatives of structurally similar compounds, such as 2-nitrobenzaldehyde, are known to be precursors for Schiff bases and other compounds with potential antibacterial, antifungal, and anticancer properties.^[4] Therefore, **2-Amino-3-nitrobenzaldehyde** represents a valuable starting material for medicinal chemistry campaigns aimed at discovering new therapeutic agents.

Caption: Logical workflow for the utility of **2-Amino-3-nitrobenzaldehyde** in drug discovery.

Further research is warranted to explore the full potential of **2-Amino-3-nitrobenzaldehyde** and its derivatives in the field of drug development. The lack of extensive data highlights an opportunity for novel research into the synthesis, characterization, and biological evaluation of this compound.

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